molecular formula C22H36O2Si B1207733 Silabolin CAS No. 77572-72-6

Silabolin

Cat. No. B1207733
CAS RN: 77572-72-6
M. Wt: 360.6 g/mol
InChI Key: QIUQOXIBUBXJBO-ZCPXKWAGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Silabolin" involves various chemical reactions, including palladium-catalyzed regioselective silaboration of pyridines leading to the synthesis of silylated dihydropyridines. This process demonstrates the ability to introduce silicon and boron atoms into organic frameworks, offering new pathways for the development of complex molecules with potentially unique properties (Oshima, Ohmura, & Suginome, 2011).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds is characterized by the presence of silicon and, in some cases, boron atoms. These elements can significantly alter the electronic and spatial configuration of molecules, influencing their reactivity and interaction with other substances. The structure of silicophosphate materials, for example, was investigated through techniques like XRD and FTIR, revealing the formation of various phases depending on the P2O5 content, which underscores the complexity of these materials' molecular architecture (Khabbouchi, Hosni, Mezni, & Srasra, 2018).

Chemical Reactions and Properties

Chemical reactions involving "this compound"-like compounds are diverse, with the potential for various transformations. The regioselective silaboration of pyridines is a prime example, showcasing the intricate reactivity patterns that can be achieved through careful manipulation of reaction conditions and catalysts. Such reactions not only expand the repertoire of synthetic methodologies but also allow for the tailored synthesis of compounds with desired properties (Oshima, Ohmura, & Suginome, 2011).

Physical Properties Analysis

The physical properties of materials related to "this compound" are influenced by their molecular structure and composition. For instance, the effects of Si/Al ratios on the structure and properties of metakaolin-based geopolymer revealed how these ratios impact the material's mechanical properties and chemical stability, which is crucial for understanding the material's behavior in various applications (He et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are central to their reactivity and potential applications. The study on the kinetics of geopolymerization highlighted the role of Al2O3 and SiO2 in the reaction process, shedding light on how the initial ratios of these components can drastically affect the properties of the resulting geopolymer systems (Silva, Sagoe-Crenstil, & Sirivivatnanon, 2007).

Scientific Research Applications

Fluorescence Biolabeling

Silabolin has applications in fluorescence biolabeling, particularly in the encapsulation of picolinate terbium(iii) complex in silica particles. This application is crucial for optical biolabeling in scientific research. Encapsulation in silica particles through a reverse microemulsion process, followed by surface functionalization, improves the uptake of these nanoparticles by Candida albicans cells. This method provides a new strategy for enhancing the uptake of functionalized nano-silica particles in cell labeling applications (Gomes et al., 2013).

Nanoporous Alumina Membranes

In another application, this compound is used in the modification of surface charge to control ionic conductance through nanoporous alumina membranes. This technique is pivotal in the development of DNA sensors. The modulation of surface charge through mixtures of neutral silanes and morpholinos (neutral analogues of DNA) optimizes the change in ionic conductance upon DNA binding. This method contributes significantly to the fabrication of cost-effective DNA sensors (Wang & Smirnov, 2009).

Mechanism of Action

Target of Action

Silabolin, also known as Silibinin, primarily targets the liver cells . It is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . The primary role of this compound is to protect liver cells against toxins .

Mode of Action

This compound interacts with its targets by exhibiting hepatoprotective (antihepatotoxic) properties . This means it protects liver cells against toxins. It is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio . Both in vitro and animal research suggest that this compound has the ability to protect liver cells against toxins .

Biochemical Pathways

This compound affects multiple biochemical pathways. It plays an important role in the mechanism of the therapeutic action of anabolic agents by influencing protein synthesis in the organism . This influence on protein synthesis contributes to the transdifferentiation process of hepatic stellate cells (HSCs), shifting them from an activated phenotype to a more quiesced-like state .

Pharmacokinetics

It is generally accepted that optimizing the adme properties of a drug molecule is a challenging part of the drug discovery process . The ADME profile of a drug can have a major impact on its likelihood of success .

Result of Action

The molecular and cellular effects of this compound involve the transdifferentiation process of hepatic stellate cells (HSCs) from an activated phenotype to a more quiesced-like state . In this process, this compound demonstrates control over molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally understood that environmental factors can shape physical activity and nutrition behaviors, which in turn can influence the effectiveness of interventions that aim to promote these behaviors .

Biochemical Analysis

Biochemical Properties

Silabolin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, leading to the activation of anabolic pathways. This compound also influences the activity of enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions enhance protein synthesis and muscle growth while reducing muscle degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass. This compound also influences cell signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Additionally, it affects gene expression by upregulating genes involved in muscle growth and downregulating those associated with muscle atrophy. This compound’s impact on cellular metabolism includes increased glucose uptake and enhanced mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which leads to the activation of anabolic pathways. This binding interaction triggers a cascade of events, including the activation of transcription factors that regulate gene expression. This compound also inhibits the activity of enzymes involved in protein degradation, such as ubiquitin ligases . These molecular interactions result in increased protein synthesis, muscle growth, and improved physical performance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid increase in anabolic activity, which stabilizes after a few weeks . The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its anabolic effects for several weeks, with a gradual decline in activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating a limit to the benefits of increased dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as catalase and peroxidase, which play roles in oxidative stress responses . This compound also affects metabolic flux by increasing glucose uptake and enhancing mitochondrial function. These interactions contribute to the overall anabolic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily localized in muscle tissues, where it exerts its anabolic effects . The distribution of this compound within the body is influenced by factors such as blood flow and tissue permeability. These factors determine the concentration of this compound in different tissues and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of muscle cells. It interacts with androgen receptors in the cytoplasm, leading to the activation of anabolic pathways . This compound’s activity is also influenced by post-translational modifications, such as phosphorylation, which can affect its localization and function. These modifications play a crucial role in directing this compound to specific cellular compartments and enhancing its anabolic effects.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQOXIBUBXJBO-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998782
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77572-72-6
Record name Silabolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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